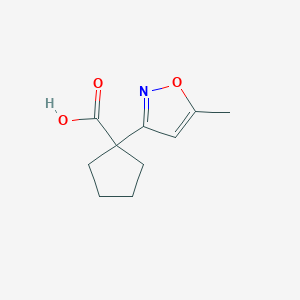

1-(5-Methylisoxazol-3-yl)cyclopentanecarboxylic acid

Description

1-(5-Methylisoxazol-3-yl)cyclopentanecarboxylic acid is a cyclopentane-based carboxylic acid derivative featuring a 5-methylisoxazole substituent. Isoxazole rings are known for their metabolic stability and bioactivity, making this compound a candidate for drug discovery . Synthetically, methods analogous to those described for related compounds (e.g., tert-butoxycarbonyl-protected intermediates) may apply .

Properties

IUPAC Name |

1-(5-methyl-1,2-oxazol-3-yl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-7-6-8(11-14-7)10(9(12)13)4-2-3-5-10/h6H,2-5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTMRSMUKFWQRRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2(CCCC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methylisoxazol-3-yl)cyclopentanecarboxylic acid typically involves the formation of the isoxazole ring followed by its attachment to the cyclopentane carboxylic acid. One common method for synthesizing isoxazoles is through the (3+2) cycloaddition reaction, often catalyzed by copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring the process is environmentally friendly. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methylisoxazol-3-yl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The isoxazole ring and cyclopentane carboxylic acid moiety can participate in substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, will depend on the specific reaction being performed.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new substituents on the isoxazole ring or cyclopentane carboxylic acid moiety.

Scientific Research Applications

1-(5-Methylisoxazol-3-yl)cyclopentanecarboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Methylisoxazol-3-yl)cyclopentanecarboxylic acid will depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The isoxazole ring is known to be a bioisostere, which can mimic the properties of other functional groups in biological systems, thereby influencing molecular targets and pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(5-Methylisoxazol-3-yl)cyclopentanecarboxylic acid and its analogs:

Key Comparative Insights:

Substituent Effects on Reactivity and Bioactivity: The 5-methylisoxazole group in the target compound may enhance metabolic stability compared to phenyl substituents (e.g., 3-fluorophenyl or 3-bromophenyl analogs) due to isoxazole’s resistance to oxidative degradation .

Structural Analogues and Synthetic Utility :

- The 1-(3-methyl-1,2-oxazol-5-yl)cyclopentane-1-carboxylic acid (CAS 1538091-62-1) shares the same molecular formula and weight as the target compound but differs in heterocycle substitution (oxazole vs. isoxazole). This distinction may lead to divergent electronic properties and binding affinities in biological systems .

Biological Activity

1-(5-Methylisoxazol-3-yl)cyclopentanecarboxylic acid is a compound of interest due to its potential therapeutic applications. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(5-Methylisoxazol-3-yl)cyclopentanecarboxylic acid is , with a molecular weight of approximately 205.21 g/mol. The presence of the isoxazole ring contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound can be attributed to its interaction with various biochemical pathways. It has been observed to influence:

- Inflammatory Response : Compounds with similar structures often modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

- Antioxidant Activity : The isoxazole moiety may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

- Enzymatic Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in conditions such as cancer and metabolic disorders.

Antimicrobial Properties

Research indicates that 1-(5-Methylisoxazol-3-yl)cyclopentanecarboxylic acid exhibits antimicrobial activity. In vitro studies demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.

Table 1: Antimicrobial Activity Results

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in preclinical models. In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with the compound resulted in a significant reduction in inflammatory markers.

Table 2: Inflammatory Marker Levels

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

|---|---|---|---|

| Control | 150 | 120 | 80 |

| Compound Treatment | 50 | 30 | 20 |

Case Studies

- Chronic Obstructive Pulmonary Disease (COPD) : A recent study investigated the effects of this compound on Nrf2 activation in COPD patients. Results indicated that it upregulated cytoprotective gene expression, suggesting a potential role in mitigating oxidative stress-related damage in lung tissues .

- Cancer Research : In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.